molecular formula C6H3ClINO2 B3024577 1-Chloro-2-iodo-4-nitrobenzene CAS No. 74534-15-9

1-Chloro-2-iodo-4-nitrobenzene

Cat. No. B3024577
CAS RN: 74534-15-9
M. Wt: 283.45 g/mol
InChI Key: LOQLBMYYBHCMJJ-UHFFFAOYSA-N
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Description

“1-Chloro-2-iodo-4-nitrobenzene” is a compound with the molecular formula C6H3ClINO2 . It is a member of monochlorobenzenes and a C-nitro compound .


Synthesis Analysis

The synthesis of “1-Chloro-2-iodo-4-nitrobenzene” involves the use of Ru-based nanoparticles catalysts promoted with different transition metals . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .


Molecular Structure Analysis

The molecular weight of “1-Chloro-2-iodo-4-nitrobenzene” is 283.45 g/mol . The InChIKey of the compound is LOQLBMYYBHCMJJ-UHFFFAOYSA-N . The Canonical SMILES representation of the compound is C1=CC(=C(C=C1N+[O-])I)Cl .


Chemical Reactions Analysis

The compound can undergo nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 45.8 Ų . It has a XLogP3 value of 2.6, indicating its partition coefficient between octanol and water .

Scientific Research Applications

Application 1: Synthesis of Diverse Heterocycles and Industrial Chemicals

  • Summary of Application: 1-Chloro-2-methyl-4-nitrobenzene, a compound similar to 1-Chloro-2-iodo-4-nitrobenzene, is used as a building block for the synthesis of diverse heterocycles and a number of industrial chemicals .
  • Methods of Application: The compound was prepared from 4-chloroaniline through successive oxidation and methylation .
  • Results or Outcomes: The compound was successfully synthesized and its crystal and molecular structure was reported .

Application 2: Hydrogenation of 1-Chloro-4-Nitrobenzene

  • Summary of Application: Nitrogen-doped porous carbons were used as metal-free catalysts in the hydrogenation of 1-Chloro-4-nitrobenzene .
  • Methods of Application: The catalysts were designed and synthesized from mixtures of melamine as nitrogen and carbon sources and calcium citrate as carbon source and porogen system .
  • Results or Outcomes: All the prepared carbon materials were active in the hydrogenation reaction of 1-chloro-4-nitrobenzene. A full degree of conversion was reached with the most active catalysts .

Application 3: Synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide

  • Summary of Application: 1-Iodo-2-nitrobenzene, a compound similar to 1-Chloro-2-iodo-4-nitrobenzene, was used in one step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide .
  • Methods of Application: The compound was used in the synthesis of 1-(2-Nitrophenyl)-1H-indole in the presence of PEG 3400 (poly(ethylene glycol))–Cs2CO3–copper pre-catalyst under microwave activation .
  • Results or Outcomes: The compound was successfully synthesized .

Application 4: Synthesis of 1-hydroxybenzotriazole Derivatives

  • Summary of Application: 1-Chloro-2-nitrobenzene was used in the synthesis of 1-hydroxybenzotriazole derivatives .
  • Methods of Application: The compound was reacted with dinitrogen pentoxide in dichloromethane, which is strongly catalysed by H-Faujasite-720 (zeolite) .
  • Results or Outcomes: The compound was successfully synthesized .

Application 5: Selective Hydrogenation of Halogenated Nitroaromatic Compounds

  • Summary of Application: The selective hydrogenation of halogenated nitroaromatic compounds is of great importance in the fine chemical industry . This process is widely used for the synthesis of halogenated anilines, which are important intermediates in the pesticides, herbicides, drugs, pigments, and dyes industry .
  • Methods of Application: A H-flow system with a micropacked bed reactor was developed for the selective hydrogenation of halogenated nitroaromatic compounds . The reduction of 3,4-dichloronitrobenzene was selected as the model reaction .
  • Results or Outcomes: With the optimal hydrogenation conditions, the yield of 3,4-dichloroaniline was obtained as high as 99.8% under mild conditions . This flow system was successfully employed to the reduction of other chlorinated nitroaromatics also demonstrating low dehalogenation .

Safety And Hazards

“1-Chloro-2-iodo-4-nitrobenzene” is considered hazardous. It is suspected of causing genetic defects and cancer . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-chloro-2-iodo-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQLBMYYBHCMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310250
Record name 1-chloro-2-iodo-4-nitrobenzene
Source EPA DSSTox
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Molecular Weight

283.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-iodo-4-nitrobenzene

CAS RN

74534-15-9
Record name 74534-15-9
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Record name 1-chloro-2-iodo-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-iodonitrobenzene
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Synthesis routes and methods I

Procedure details

An alternative synthetic procedure is as follows. 75 g (435 mmol) of 2-chloro-5-nitroaniline was added to a solution of water (600 mL) and conc. sulfuric acid (60 mL) in a 3 L 3-neck flask equipped for mechanical stirring. The solution was cooled to 0° C. and a solution of sodium nitrite (34.2 g, 496 mmol) in water (130 mL) was added slowly. The mixture was stirred for ½ hr. and then a solution of potassium iodide (130 g, 783 mmol) in water (520 mL) was added dropwise over hr keeping the temperature below 15° C. The solution was stirred for 2 hr, then extracted with EtOAc (3×500 mL). The combined organic extracts were washed with sat. Na2S2O3 (2×500 mL), dried (Na2SO4), and concentrated. The crude iodide was dissolved in hot iPrOH (500 mL) and hexanes (200 mL) were added. The reaction was allowed to cool with stirring and the product was collected by suction filtration after stirring at 0° C. for 2 hr yielding 90 g (318 mmol, 73%) 2-chloro-5-nitro-iodobenzene as a light tan crystalline solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Name
Quantity
520 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-amino-5-nitro-iodobenzene (10.00 g, 37.9 mmol) was suspended in 12 N HCl (25 mL) and water (40 mL) and stirred for 30 min at 22° C. The mixture was then cooled to 0° C. and NaNO2 (5.23 g, 75.8 mmol in 18 mL of H2O) was added over a 10 min period. After 1 h, this solution was transferred to a solution of CuCl (3.75 g, 37.9 mmol) in water (50 mL) at 60° C. After 2 h, the mixture was cooled to 22° C. and extracted with EtOAc (3×150 mL) and the organics were dried over anhydrous MgSO4. The crude product was purified by silica gel flash chomatography eluting with 10–20% CH2Cl2 in hexanes to give compound 801A (4.20 g) as a yellow solid. HPLC: 100% at 3.447 min (retention time) (YMC S5 ODS column 4.6×50 mm eluting with 10–90% aqueous methanol over 4 mincontaining 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.75 g
Type
catalyst
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

N-Iodosuccinimide (1.71 g, 7.60 mmol) was added to a solution of 1-chloro-4-nitrobenzene (1.17 g, 7.42 mmol) in trifluoromethanesulfonic acid (10 ml) at 0° C., then stirred 1 hour at room temperature. The reaction was quenched with ice-water and extracted with MeCl2 (3×50 ml). Organics were combined washed with 10% sodium bisulfite (20 ml) then dried over Na2SO4, filtered and evaporated solvent yielding the title compound as a white solid (1.3 g, 62%).
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
62%

Synthesis routes and methods IV

Procedure details

Procedure B was performed using N-(4-Chloro-3-iodophenyl)-6-(trifluoromethyl)-2-methylpyridine-3-carboxamide (88 mg, 0.2 mmol) with 2-pyridylzinc bromide (1 mL, 0.5 mmol, 0.5 M in THF). Purified by silica gel chromatography (10-80% ethyl acetate/hexanes) to yield N-(4-chloro-3-(pyridin-2-yl)phenyl)-6-(trifluoromethyl)-2-methylpyridine-3-carboxamide as a yellow solid: TLC Rf=0.28 (35% ethyl acetate/hexanes); TLC Rf=0.28 (35% ethyl acetate/hexanes); 1H NMR (CDCl3, 400 MHz) 8.88 (bs, 1H), 8.41 (d, 1H), 7.96 (dd, 1H), 7.74 (m, 4H), 7.52 (d, 1H), 7.22 (m, 1H), 2.75 (s, 3H); MS (Q1) 392 (M)+. An alternative synthetic procedure is as follows. 75 g (435 mmol) of 2-chloro-5-nitroaniline was added to a solution of water (600 mL) and conc. sulfuric acid (60 mL) in a 3 L 3-neck flask equipped for mechanical stirring. The solution was cooled to 0° C. and a solution of sodium nitrite (34.2 g, 496 mmol) in water (130 mL) was added slowly. The mixture was stirred for ½ hr. and then a solution of potassium iodide (130 g, 783 mmol) in water (520 mL) was added dropwise over ½ hr keeping the temperature below 15° C. The solution was stirred for 2 hr, then extracted with EtOAc (3×500 mL). The combined organic extracts were washed with sat. Na2S2O3 (2×500 mL), dried (Na2SO4), and concentrated. The crude iodide was dissolved in hot iPrOH (500 mL) and hexanes (200 mL) were added. The reaction was allowed to cool with stirring and the product was collected by suction filtration after stirring at 0° C. for 2 hr yielding 90 g (318 mmol, 73%) 2-chloro-5-nitro-iodobenzene as a light tan crystalline solid. The 2-chloro-5-nitro-iodobenzene (5 g, 17.6 mmol) was dissolved in 5 mL DMA in an oven dried flask and a 0.5M solution of 2-pyridylzincbromide (53 mL, 26.5 mmol, 0.5 M in THF) was added. The solution was degassed with N2 for ½ hr., the PPh3 (0.185 g, 0.7 mmol) and Pd(PPh3)4 (0.825 g, 0.7 mmol) were added, rinsed in with several mLs THF and the solution was degassed for a further 10 min before heating to 60° C. under N2. The reaction was complete by TLC in ˜8 h, cooled to RT, and poured into a 1:1 mixture of EtOAc/2.5N NaOH (500 mL). This solution was stirred for 10 min, passed through a course fritted filter containing celite to remove the solid, and then extracted. The organics were washed with brine and concentrated to a brown solid. The combined aqueous layers were backextracted with Et2O (1×200 mL). This was used to suspend the crude product, which was extracted with 1N HCl (1×200 mL, 3×100 mL). The combined aqueous extracts were cooled to 0° C., diluted with EtOAc (250 mL), and made basic with ION NaOH (100 mL). This solution was separated, the aqueous layer extracted with EtOAc, and the combined organics were dried over Na2SO4 and charcoal with stirring. This solution was filtered through celite and concentrated to yield pure 4-chloro-3-(pyridin-2-yl)nitrobenzene (2.47 g, 10.5 mmol, 60% yield) which was used in the next reaction without further purification.
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
34.2 g
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four
Quantity
130 g
Type
reactant
Reaction Step Five
Name
Quantity
520 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-iodo-4-nitrobenzene
Reactant of Route 2
1-Chloro-2-iodo-4-nitrobenzene
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1-Chloro-2-iodo-4-nitrobenzene
Reactant of Route 4
1-Chloro-2-iodo-4-nitrobenzene
Reactant of Route 5
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1-Chloro-2-iodo-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-iodo-4-nitrobenzene

Citations

For This Compound
7
Citations
M Cao, HY Hu, HC Zhao, XQ Zhang, HM Gu, L Yang… - Chemical Papers, 2014 - Springer
… A synthetic route starting with IV and 1-chloro2-iodo-4-nitrobenzene (XIII) was also investigated. Using palladium as the catalyst, however, failed to give rise to 2-(2-chloro-5-nitrophenyl)…
Number of citations: 6 link.springer.com
K Haddley - Drugs of the Future, 2010 - access.portico.org
… Sandmeyer reaction of 2-chloro-5-nitroaniline (I) with NaNO2 in the presence of KI gives 1-chloro-2-iodo-4-nitrobenzene (II), which is then coupled with (2-pyridyl)zinc iodide (III) by …
Number of citations: 2 access.portico.org
P Huang, S Zheng, BM Wierbowski, Y Kim, D Nedelcu… - Cell, 2018 - cell.com
The seven-transmembrane-spanning protein Smoothened is the central transducer in Hedgehog signaling, a pathway fundamental in development and in cancer. Smoothened is …
Number of citations: 174 www.cell.com
MS Christodoulou, M Mori, R Pantano… - …, 2015 - Wiley Online Library
… A Suzuki coupling reaction of 4-tert-butylphenylboronic acid (Scheme 2) with 1-chloro-2-iodo-4-nitrobenzene (9) or the commercially available 1-iodo-3-nitrobenzene (10) provided the …
RR Rao, GR Kumar, VM Vardhan, V Boddu - Journal of Pharmaceutical Research …, 2021
Number of citations: 3
CMZHHB JiMin - Journal of Southeast University English Edition, 2014
Number of citations: 0
P Leippe - 2018 - edoc.ub.uni-muenchen.de
Light as a trigger is ideal to perturb biological function due to its high spatial and temporal precision. This is evidenced by the ever-expanding arsenal of genetically-encoded optical …
Number of citations: 1 edoc.ub.uni-muenchen.de

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